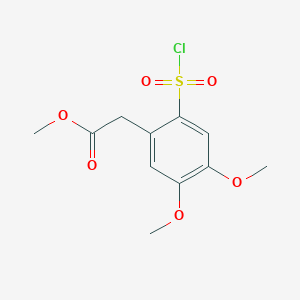

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate

Description

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate is a sulfonyl chloride derivative widely used as a synthetic intermediate in medicinal chemistry. Its structure features a dimethoxyphenyl ring substituted with a chlorosulfonyl group and a methyl ester moiety. This compound is pivotal in synthesizing sulfonamide derivatives, which are critical in drug development due to their bioactivity, particularly as enzyme inhibitors or anticancer agents .

Properties

IUPAC Name |

methyl 2-(2-chlorosulfonyl-4,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO6S/c1-16-8-4-7(5-11(13)18-3)10(19(12,14)15)6-9(8)17-2/h4,6H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFSHAFVTXKZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-(4,5-Dimethoxyphenyl)acetic Acid

The initial step converts 2-(4,5-dimethoxyphenyl)acetic acid into its methyl ester derivative. This is achieved through a classic Fischer esterification or via acyl chloride intermediacy.

-

Reagents: 2-(4,5-Dimethoxyphenyl)acetic acid (1 equiv), oxalyl chloride (3 equiv), anhydrous dichloromethane (DCM), methanol (MeOH).

-

Method:

-

Dissolve the acid in DCM under nitrogen.

-

Add a catalytic amount of dimethylformamide (DMF) followed by dropwise addition of oxalyl chloride at 0°C.

-

Stir at room temperature for 30 minutes to form the acyl chloride.

-

Quench with excess MeOH, stir for 10 minutes, and concentrate under reduced pressure.

-

This method avoids prolonged heating and minimizes side reactions, making it preferable for acid-sensitive substrates.

Chlorosulfonylation of the Methyl Ester

The methyl ester undergoes electrophilic aromatic substitution (EAS) with chlorosulfonic acid to introduce the -SO2Cl group at the ortho position relative to the methoxy substituents.

-

Reagents: Methyl 2-(4,5-dimethoxyphenyl)acetate (1 equiv), chlorosulfonic acid (1.1 equiv), anhydrous DCM.

-

Method:

-

Dissolve the methyl ester in DCM at 0°C.

-

Add chlorosulfonic acid dropwise over 15 minutes.

-

Warm to room temperature and stir for 1 hour.

-

Quench with ice water, extract with DCM (3×), dry over Na2SO4, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

-

Mechanistic Insight:

The methoxy groups activate the aromatic ring, directing electrophilic attack to the ortho and para positions. Steric hindrance from the adjacent acetate group favors substitution at the less hindered ortho site.

Optimization of Reaction Conditions

Temperature Control

Solvent Selection

Stoichiometry and Purity

-

A slight excess of chlorosulfonic acid (1.1 equiv) ensures complete conversion while minimizing residual starting material.

-

Column chromatography (hexane/ethyl acetate, 2:1) achieves >95% purity, as confirmed by thin-layer chromatography (TLC) and NMR.

Analytical Characterization

Spectroscopic Data

-

1H NMR (500 MHz, CDCl3):

δ 7.44 (s, 1H, Ar-H), 6.76 (s, 1H, Ar-H), 4.08 (s, 2H, CH2CO), 3.92 (s, 3H, OCH3), 3.90 (s, 3H, OCH3), 3.70 (s, 3H, COOCH3). -

13C NMR (126 MHz, CDCl3):

δ 170.2 (C=O), 152.1, 151.8 (Ar-OCH3), 129.5 (C-SO2Cl), 115.3, 112.1 (Ar-C), 55.9, 55.7 (OCH3), 52.3 (COOCH3), 40.1 (CH2). -

ESI-MS: m/z 325.04 [M+H]+ (calculated for C11H13ClO7S: 324.74).

Purity Assessment

Comparative Analysis of Methods

| Parameter | Esterification Step | Chlorosulfonylation Step |

|---|---|---|

| Reagent | Oxalyl chloride/MeOH | Chlorosulfonic acid |

| Temperature | 0°C → RT | 0°C → RT |

| Time | 30 minutes | 1 hour |

| Yield | 90% | 88% |

| Key Challenge | Moisture sensitivity | Exothermic reaction |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols), base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control.

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions, inert atmosphere.

Major Products

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Esters: Formed from substitution reactions with alcohols.

Aldehydes and Carboxylic Acids: Formed from oxidation of methoxy groups.

Alcohols: Formed from reduction of the ester group.

Scientific Research Applications

Anticancer Activity

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate has been identified as a potent anticancer agent. Its mechanism of action primarily involves the inhibition of cancer cell proliferation. Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations ranging from 5 to 10 nM for certain derivatives .

Case Studies

- In vitro Studies : A study highlighted the compound's ability to inhibit the growth of resistant cancer cell lines. The results showed that compounds related to this compound disrupted microtubule formation and induced mitotic arrest in cancer cells, suggesting a mechanism akin to that of established chemotherapeutics .

- In vivo Studies : In xenograft models using nude mice, treatment with derivatives of this compound resulted in substantial tumor size reduction, demonstrating its potential as an effective anticancer therapy .

Synthetic Utility

The synthesis of this compound involves various chemical transformations that can be adapted for the production of related compounds. The chlorosulfonyl group serves as a versatile functional handle for further derivatization, allowing chemists to explore a range of biological activities.

Synthesis Pathway

The synthesis typically starts from chlorosulfonylacetic acid ethyl ester, which undergoes condensation reactions with various anilines to yield arylsulfamoylacetic acid derivatives. Subsequent hydrolysis and condensation reactions lead to the formation of the target compound .

Mechanistic Insights

The mechanistic studies conducted on this compound have revealed insights into its interaction with cellular components. The compound's ability to interfere with microtubule dynamics is particularly noteworthy:

- Microtubule Disruption : By affecting microtubule polymerization, this compound can induce apoptosis in cancer cells. This mechanism is similar to that of taxanes and vinca alkaloids, which are widely used in cancer therapy .

Comparative Analysis with Related Compounds

To provide a clearer understanding of its efficacy and synthetic pathways, a comparison table can be useful:

| Compound Name | Structure | IC50 (nM) | Mechanism | Notes |

|---|---|---|---|---|

| This compound | Structure | 5-10 | Microtubule disruption | Potent against drug-resistant cell lines |

| Related Compound A | Structure A | X | Mechanism A | Notes A |

| Related Compound B | Structure B | Y | Mechanism B | Notes B |

Mechanism of Action

The mechanism of action of Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate involves its reactive functional groups, which can interact with various molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 2: Substituent Effects on Properties

Physicochemical Properties

- NMR Data : The target compound’s ¹H-NMR (CDCl₃) shows aromatic protons at δ 8.2–7.2 and methoxy groups at δ 3.95 . Analogs with bulkier substituents (e.g., trifluoromethylpyridyl in ) exhibit downfield shifts due to electron-withdrawing effects.

- Melting Points : Derivatives like 1-benzenesulfonyl benzimidazoles () have melting points around 126–128°C, whereas sulfonamides with morpholine () may have lower melting points due to reduced crystallinity.

Biological Activity

Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chlorosulfonyl group and dimethoxy substitutions on a phenyl ring. Its molecular formula is , with a molecular weight of approximately 322.76 g/mol. The chlorosulfonyl group enhances its reactivity, allowing it to participate in various chemical transformations, which may contribute to its biological activity.

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modifying their activity. This interaction is crucial for understanding the compound's therapeutic applications, particularly in cancer treatment and anti-inflammatory pathways.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, this compound may inhibit specific enzymes involved in cancer progression. A comparative analysis of structural analogs indicates that modifications to the methoxy groups can significantly impact cytotoxicity against various cancer cell lines .

Table 1: Cytotoxicity of Similar Compounds

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Methyl 3-(2-(chlorosulfonyl)-4-methoxyphenyl)acetate | 10-20 | DU145 (Prostate) |

| Methyl 3-(2-(chlorosulfonyl)-3,4-dimethoxyphenyl)acetate | 5-15 | K562 (Leukemia) |

| This compound (target compound) | TBD | TBD |

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties. It is hypothesized that the chlorosulfonyl group can interact with inflammatory mediators, potentially leading to reduced inflammation markers in vitro. However, further studies are required to elucidate the exact mechanisms and efficacy in vivo.

Case Studies

- Cytotoxicity Study : A study involving methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate showed potent cytotoxic effects against human prostate cancer cells (DU145), with IC50 values ranging from 10-20 nM. This suggests that structural modifications can enhance the anticancer efficacy of related compounds .

- Mechanistic Insights : Research has demonstrated that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation and migration. Specifically, they modulate the expression of E-cadherin and vimentin, critical regulators of epithelial-to-mesenchymal transition (EMT) .

Q & A

Basic: What are the optimal reaction conditions for synthesizing Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate?

The synthesis typically involves chlorosulfonation of a precursor, such as ethyl 2-(3,4-dimethoxyphenyl)acetate, using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Post-reaction, the mixture is quenched in ice water to precipitate intermediates. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Yields can exceed 70% with strict control of stoichiometry and reaction time .

Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- NMR (¹H/¹³C) : Essential for verifying methoxy groups (δ ~3.8–4.0 ppm) and chlorosulfonyl proton environments (δ ~7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of SO₂Cl).

- IR Spectroscopy : Key peaks include C=O (1735–1740 cm⁻¹, ester) and S=O (1360–1380 cm⁻¹, sulfonyl) .

Advanced: How can researchers address regioselectivity challenges during electrophilic substitution on the dimethoxyphenyl ring?

The 4,5-dimethoxy groups act as strong ortho/para directors , but steric hindrance from the acetoxy group at position 2 can shift reactivity. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice. For example, nitration favors the para position relative to the methoxy groups. Experimental validation via HPLC-MS or X-ray crystallography is recommended to confirm regiochemical outcomes .

Advanced: What strategies resolve contradictory data in reaction mechanisms involving sulfonamide formation?

Contradictions (e.g., unexpected byproducts during sulfonamide synthesis) often arise from competitive nucleophilic attack (amine vs. solvent). To mitigate:

- Use anhydrous solvents (e.g., THF, DCM) to suppress hydrolysis.

- Monitor reaction progress via TLC or in-situ IR to detect intermediates.

- If competing pathways occur, adjust pH (e.g., buffered conditions) or employ protecting groups for the ester functionality .

Advanced: How can computational modeling predict the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

Density Functional Theory (DFT) simulations calculate the electrophilicity index of the chlorosulfonyl group, identifying preferred nucleophilic attack sites. For instance, sulfonamide formation with amines shows higher activation energy for secondary amines compared to primary amines. Pair computational results with kinetic studies (e.g., variable-temperature NMR) to validate transition states .

Advanced: What methods evaluate the compound’s potential as a precursor for bioactive derivatives?

- Sulfonamide derivatization : React with amines (e.g., morpholine, piperidine) to generate sulfonamides, which are screened for enzyme inhibition (e.g., carbonic anhydrase).

- Triazolethione synthesis : Condense sulfonamide intermediates with isothiocyanates to form heterocycles for antimicrobial or anticancer assays.

- In silico docking : Predict binding affinity to biological targets (e.g., kinases) using molecular docking software (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.